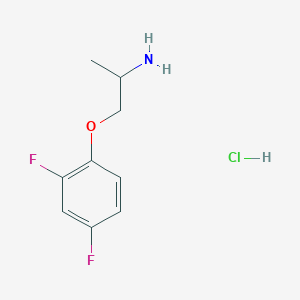
1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride
説明
1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C9H12ClF2NO and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride, also known as (2S)-1-(2,4-difluorophenoxy)propan-2-amine hydrochloride, is an organic compound with significant potential in pharmacology. Its unique structural features suggest interactions with various biological targets, particularly in the modulation of neurotransmitter systems. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₉H₁₂ClF₂NO
- Molecular Weight : 223.65 g/mol
- CAS Number : 1864057-00-0
The compound is typically encountered as a hydrochloride salt, which enhances its solubility and stability in various applications.
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
-
Neurotransmitter Modulation :
- Preliminary studies suggest its potential role as an antidepressant or anxiolytic agent , primarily through interactions with serotonin (5-HT) and norepinephrine receptors.
- The compound's ability to modulate these neurotransmitter pathways may help in treating mood disorders.
- Enzyme Interaction :
-
Receptor Binding Studies :
- Initial binding affinity studies indicate that this compound may effectively bind to adrenergic receptors, suggesting a role in cardiovascular regulation and anxiety modulation.
Study 1: Antidepressant-like Effects
A study investigated the antidepressant-like effects of this compound in rodent models. The results showed significant reductions in immobility time during forced swim tests compared to controls, indicating potential antidepressant activity.
Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that the compound inhibits FAAH activity, leading to increased levels of endocannabinoids that possess anti-inflammatory properties. This suggests a dual mechanism where it not only modulates neurotransmitter systems but also influences inflammatory pathways.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available difluorophenol and appropriate amine precursors.
- Reactions : Key reactions include nucleophilic substitution and subsequent formation of the hydrochloride salt.
- Optimization : Conditions such as temperature and solvent choice are optimized for yield and purity.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
特性
IUPAC Name |
1-(2,4-difluorophenoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-9-3-2-7(10)4-8(9)11;/h2-4,6H,5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLIPJMXIBPKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















